molecular formula C13H15BrO2 B6147101 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one CAS No. 937079-27-1

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one

Cat. No.: B6147101
CAS No.: 937079-27-1
M. Wt: 283.16 g/mol
InChI Key: WSNTXTKLOUFAST-UHFFFAOYSA-N
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Description

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the bromination of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-[3-(methoxy)phenyl]ethan-1-one
  • 2-bromo-1-[3-(ethoxy)phenyl]ethan-1-one
  • 2-bromo-1-[3-(propoxy)phenyl]ethan-1-one

Uniqueness

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

CAS No.

937079-27-1

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-1-(3-cyclopentyloxyphenyl)ethanone

InChI

InChI=1S/C13H15BrO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2

InChI Key

WSNTXTKLOUFAST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(=O)CBr

Purity

95

Origin of Product

United States

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